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Abstract: This technical guide provides a comprehensive examination of the molecular

structure of hexamethyltungsten, W(CH3)6, a landmark compound in organometallic chemistry.

Initially presumed to adopt a classic octahedral geometry, its true structure was revealed

through advanced analytical techniques to be a distorted trigonal prism. This finding challenged

long-held structural paradigms for hexacoordinate d0 metal complexes. This document details

the molecular geometry, summarizes key structural parameters derived from experimental and

computational studies, outlines the experimental protocols used for its characterization, and

presents logical workflows illustrating its synthesis and the historical evolution of its structural

determination.

Introduction to Hexamethyltungsten
Hexamethyltungsten, W(CH3)6, is a homoleptic transition metal alkyl complex, meaning a

central tungsten atom is bonded exclusively to methyl ligands. It presents as a red, crystalline,

and highly volatile solid at room temperature, subliming readily at -30 °C.[1][2] The compound

is notably air-sensitive and must be handled under inert conditions.[3] First synthesized in 1973

by Wilkinson and Shortland, its study was initially motivated by the hope that a six-coordinate,

octahedral methyl complex would be more thermally robust than its four-coordinate tetrahedral

counterparts.[2] However, the elucidation of its structure revealed a fascinating and unexpected

deviation from simple molecular geometry models, making it a subject of significant interest for

researchers in inorganic and organometallic chemistry.
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Molecular Geometry and Bonding
The definitive molecular structure of W(CH3)6 is a distorted trigonal prism.[1][4] This geometry

is highly unusual, as most six-coordinate organometallic compounds adopt an octahedral

arrangement.[2]

Point Group Symmetry: The core WC6 framework possesses C3v symmetry. When the

hydrogen atoms of the methyl groups are considered, the overall symmetry of the molecule

is reduced to C3.[2][5]

Structural Distortion: The structure can be visualized as two eclipsing triangular faces of

methyl carbons, capping a central tungsten atom. The distortion arises because these two

faces are not equivalent. One triangular set of methyl groups is opened up to wider C-W-C

bond angles and features slightly shorter W-C bond lengths.[2][4] Conversely, the other set

of three methyl groups is closed to narrower C-W-C angles with longer W-C bonds.[2][4]

Theoretical Basis: The deviation from the initially expected octahedral geometry is attributed

to a second-order Jahn-Teller distortion.[2] Computational studies using Density Functional

Theory (DFT) and ab initio methods have been crucial in understanding this structure. These

calculations confirm that the distorted C3 trigonal prism is the true energy minimum, while a

regular D3h trigonal prism is a transition state approximately 20 kJ/mol higher in energy.[5][6]

[7] The inclusion of electron correlation in these models is vital to accurately describe the

hyperconjugative "agostic" interactions between C-H bonds and the electron-deficient W(VI)

center, which contribute to the stability of the distorted structure.[6][8][9]

Structural and Spectroscopic Data
The structural parameters of W(CH3)6 have been precisely determined by single-crystal X-ray

diffraction and corroborated by computational methods.

Key Structural Parameters
The following table summarizes bond lengths and angles from X-ray crystallography data and

theoretical calculations. The data clearly show the two distinct sets of methyl ligands.
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Parameter
X-ray
Crystallography
(Molecule I)

X-ray
Crystallography
(Molecule II)

Calculated (DFT)

Short W-C Bond

Lengths (pm)

W-C11 / W-C21 210.1(11) 208.2(15) 214.7

W-C12 / W-C22 210.3(13) 210.2(14) 214.7

W-C13 / W-C23 211.8(14) 210.5(14) 214.7

Long W-C Bond

Lengths (pm)

W-C14 / W-C24 217.9(14) 217.7(11) 220.9

W-C15 / W-C25 219.8(14) 218.1(16) 220.9

W-C16 / W-C26 220.4(14) 218.3(14) 220.9

Wide C-W-C Angles

(°) (short bonds)

C11-W1-C12 / C21-

W2-C22
95.7(5) 93.9(6) 95.6

C12-W1-C13 / C21-

W2-C23
98.8(6) 94.2(8) 95.6

C11-W1-C13 / C22-

W2-C23
96.4(6) 96.0(6) 95.6

Narrow C-W-C Angles

(°) (long bonds)

C14-W1-C15 / C24-

W2-C25
76.5(5) 75.5(6) 75.9

C15-W1-C16 / C25-

W2-C26
75.4(5) 75.8(6) 75.9
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C14-W1-C16 / C24-

W2-C26
78.2(5) 78.1(6) 75.9

Spectroscopic Signatures
Despite the static structure containing two non-equivalent methyl environments, the 1H and

13C NMR spectra of W(CH3)6 each show only a single sharp signal at room temperature.[3]

[10] This is explained by a low energy barrier for dynamic motions, specifically D3 inversion

and methyl group rotation, which renders the six methyl groups equivalent on the NMR

timescale.[3][6][7]

1H NMR: A single sharp signal at τ 8.38 (in deuterotoluene) with satellites from 183W

coupling (J(183W-H) = 3.0 Hz).[3]

13C NMR: A single peak with satellites (J(183W-13C) = 40.0 Hz).[3]

IR Spectroscopy: A key absorption at 482 cm-1 is assigned to the W-C stretching frequency.

[3]

Experimental Protocols
The determination of the complex structure of W(CH3)6 relied on a combination of synthesis,

diffraction, and computational experiments.

Synthesis of Hexamethyltungsten (Improved Method)
The most reliable synthesis was reported by Galyer and Wilkinson in 1976.[1][2]

Reaction: Tungsten hexachloride (WCl6) is reacted with trimethylaluminium (Al(CH3)3) in the

presence of trimethylamine.

WCl_6 + 6 Al(CH_3)_3 → W(CH_3)_6 + 6 Al(CH_3)_2Cl[1]

Procedure: The reaction is conducted under strictly anhydrous and oxygen-free conditions,

typically in a solvent like diethyl ether or a hydrocarbon.[3] Trimethylamine is used to

sequester the aluminum chloride byproduct. The highly volatile W(CH3)6 product is isolated

and purified by sublimation.
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Single-Crystal X-ray Diffraction
This technique provided the definitive structural proof. The protocol was developed by Seppelt

and Pfennig.[4]

Crystallization: Single crystals suitable for diffraction were obtained by recrystallizing

W(CH3)6 from an acetone solution at -90 °C.[4] This was a critical step, as crystals grown

from pentane were found to be of poor quality.[4]

Data Collection: X-ray diffraction data were collected at a temperature of -163 °C (110 K) to

minimize thermal motion and prevent decomposition of the thermally unstable compound.[4]

[11]

Structure Solution and Refinement: The collected diffraction pattern was used to solve the

crystal structure, revealing two crystallographically independent but structurally very similar

molecules in the unit cell, both exhibiting the characteristic distorted trigonal prismatic

geometry.[4]

Gas-Phase Electron Diffraction (GED)
This experiment by Volden et al. in 1990 provided the first experimental evidence against the

octahedral structure.[1][2]

Methodology: A beam of high-energy electrons is diffracted by the gaseous W(CH3)6

molecules. The resulting diffraction pattern provides information about the internuclear

distances in the molecule.

Analysis: The radial distribution curve generated from the diffraction data was inconsistent

with an octahedral (Oh) geometry. The data could be fitted to models with either D3h (regular

trigonal prism) or C3v (distorted trigonal prism) symmetry, conclusively ruling out the

octahedral assignment and paving the way for the single-crystal X-ray study.[2]

Visualized Workflows and Relationships
Logical Flow of Structural Determination
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Caption: Historical workflow of the structural elucidation of W(CH3)6.
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Improved Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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